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molecular formula C11H9ClN2O B1279663 2-(Benzyloxy)-6-chloropyrazine CAS No. 4774-18-9

2-(Benzyloxy)-6-chloropyrazine

Cat. No. B1279663
M. Wt: 220.65 g/mol
InChI Key: AOYRICZDNURREY-UHFFFAOYSA-N
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Patent
US09376441B2

Procedure details

To a cooled mixture of sodium hydride (60%, 300 mg, 7.5 mmol) in THF (20 mL) at 0° C. was added dropwise benzyl alcohol (0.75 mL, 7.24 mmol). After 30 minutes, 2,6-dichloropyrazine (999 mg, 6.71 mmol) was added and mixture was warmed to room temperature and stirred overnight. After quenching with sat. NH4Cl(aq), mixture was extracted with ethyl acetate and combined organics were washed with water then brine. Organics were dried, filtered, and concentrated under reduce pressure to yield 2-(benzyloxy)-6-chloropyrazine 5.33 (1.45 g), which was used in the next step without further purification.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Quantity
999 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([OH:10])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[Cl:11][C:12]1[CH:17]=[N:16][CH:15]=[C:14](Cl)[N:13]=1>C1COCC1>[CH2:3]([O:10][C:14]1[CH:15]=[N:16][CH:17]=[C:12]([Cl:11])[N:13]=1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.75 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Three
Name
Quantity
999 mg
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After quenching with sat. NH4Cl(aq), mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
combined organics were washed with water
CUSTOM
Type
CUSTOM
Details
Organics were dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=NC(=CN=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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